N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide
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Overview
Description
N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide is a complex organic compound that features a piperazine ring, a tosyl group, and a methoxybenzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitWerner (WRN) helicase and acetylcholinesterase (AChE) . These enzymes play crucial roles in DNA replication and repair, and neurotransmission, respectively.
Mode of Action
Compounds with similar structures have been found to inhibit their targets by binding to their active sites . This binding can prevent the normal function of the enzyme, leading to downstream effects.
Biochemical Pathways
Inhibition of wrn helicase can disrupt dna replication and repair pathways . Inhibition of AChE can affect cholinergic neurotransmission, impacting learning and memory .
Result of Action
Inhibition of wrn helicase can lead to genomic instability , while inhibition of AChE can enhance cognition functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps involve:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of new pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)piperazine: Similar structure but lacks the tosyl and acetyl groups.
N-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-methoxybenzamide: Similar but with a benzyl group instead of an acetyl group.
Uniqueness
N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the tosyl group enhances its reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c1-16-4-10-20(11-5-16)33(30,31)22(23(29)26-14-12-25(13-15-26)17(2)27)24-21(28)18-6-8-19(32-3)9-7-18/h4-11,22H,12-15H2,1-3H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVGWHRXHWUYQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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